molecular formula C9H10N4O2 B1353195 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1033431-24-1

1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Cat. No.: B1353195
CAS No.: 1033431-24-1
M. Wt: 206.2 g/mol
InChI Key: ISKMCDXREBOIHJ-UHFFFAOYSA-N
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Description

1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid is a heterocyclic compound that features a bipyrazole core with carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethylpyrazole with a suitable carboxylating agent, such as carbon dioxide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the bipyrazole ring and subsequent carboxylation.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The production is often carried out in a cGMP (current Good Manufacturing Practice) compliant facility to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Acyl chloride derivatives and subsequent substituted products.

Scientific Research Applications

1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid
  • 1,5-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-4-carboxylic acid
  • 1,5-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-3-carboxylic acid

Uniqueness

1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group and the methyl groups on the bipyrazole ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)7-3-8(9(14)15)12-11-7/h3-4H,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKMCDXREBOIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424523
Record name SBB018074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033431-24-1
Record name 1′,5′-Dimethyl[3,4′-bi-1H-pyrazole]-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033431-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB018074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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